(R)-N-Methyl-1-phenylethanamine hydrochloride
Overview
Description
®-N-Methyl-1-phenylethanamine hydrochloride is a chiral amine compound commonly used in various scientific and industrial applications. It is known for its role as a precursor in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-1-phenylethanamine hydrochloride typically involves the reduction of the corresponding ketone or aldehyde using a chiral catalyst. One common method is the asymmetric reduction of acetophenone using a chiral catalyst such as ®-BINAP-RuCl2. The reaction is carried out in the presence of hydrogen gas under mild conditions to yield the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of ®-N-Methyl-1-phenylethanamine hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral catalysts to achieve high yields and enantiomeric purity. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines and amides.
Scientific Research Applications
®-N-Methyl-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the development of drugs targeting neurological and psychiatric disorders.
Industry: Employed in the production of fine chemicals and as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-N-Methyl-1-phenylethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound acts as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-1-phenylethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
N-Methyl-1-phenylethanamine: The non-chiral version of the compound.
Phenylephrine hydrochloride: A structurally similar compound used as a decongestant.
Uniqueness
®-N-Methyl-1-phenylethanamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and other enantiomerically pure compounds.
Properties
IUPAC Name |
(1R)-N-methyl-1-phenylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H/t8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-DDWIOCJRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096105-18-8 | |
Record name | N-Methyl-1-phenylethylamine hydrochloride, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1096105188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40551HIM77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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